Cas no 148133-82-8 (4-methylidenepiperidine)
4-methylidenepiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylenepiperidine
- 4-methylidenepiperidine
- DB-325064
- LPKIGDXRQSIQBA-UHFFFAOYSA-N
- Piperidine, 4-methylene-
- CS-W004329
- SB14626
- BCP28857
- D77655
- EN300-145692
- F8889-7546
- 148133-82-8
- 4-methylene-piperidine
- AKOS006282289
-
- MDL: MFCD06797697
- Inchi: 1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2
- InChI Key: LPKIGDXRQSIQBA-UHFFFAOYSA-N
- SMILES: N1CCC(=C)CC1
Computed Properties
- Exact Mass: 97.089149355g/mol
- Monoisotopic Mass: 97.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 68.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.86±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 173-175 ºC
- Boiling Point: 121.2±9.0 ºC (760 Torr),
- Flash Point: 18.0±14.2 ºC,
- Solubility: Dissolution (48 g/l) (25 º C),
4-methylidenepiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E286586-100mg |
Efinaconazole impurity 16 |
148133-82-8 | 100mg |
$259.00 | 2023-05-18 | ||
| TRC | E286586-500mg |
Efinaconazole impurity 16 |
148133-82-8 | 500mg |
$999.00 | 2023-05-18 | ||
| TRC | E286586-1g |
Efinaconazole impurity 16 |
148133-82-8 | 1g |
$ 1290.00 | 2022-06-05 | ||
| Enamine | EN300-145692-0.05g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 0.05g |
$22.0 | 2025-02-21 | |
| Enamine | EN300-145692-0.1g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 0.1g |
$23.0 | 2025-02-21 | |
| Enamine | EN300-145692-0.25g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 0.25g |
$24.0 | 2025-02-21 | |
| Enamine | EN300-145692-0.5g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 0.5g |
$25.0 | 2025-02-21 | |
| Enamine | EN300-145692-1.0g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 1.0g |
$26.0 | 2025-02-21 | |
| Enamine | EN300-145692-2.5g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 2.5g |
$43.0 | 2025-02-21 | |
| Enamine | EN300-145692-5.0g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 5.0g |
$79.0 | 2025-02-21 |
4-methylidenepiperidine Suppliers
4-methylidenepiperidine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-methylidenepiperidine
Chemical Profile of 4-methylidenepiperidine (CAS No: 148133-82-8)
4-methylidenepiperidine, identified by the chemical abstracts service number CAS No: 148133-82-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a piperidine core substituted with a methylidene group, making it a versatile intermediate in the synthesis of more complex molecules. The unique structural motif of 4-methylidenepiperidine has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel bioactive agents.
The molecular structure of 4-methylidenepiperidine consists of a six-membered ring containing nitrogen, with a methylidene (CH=) group attached to one of the carbon atoms. This configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of the nitrogen atom in the ring enhances its ability to participate in hydrogen bonding and coordination interactions, which are critical for drug-receptor binding.
In recent years, 4-methylidenepiperidine has been explored as a key building block in the synthesis of various pharmacophores. Its structural framework is particularly useful in designing compounds that target neurological and cardiovascular systems. For instance, derivatives of 4-methylidenepiperidine have been investigated for their potential role in modulating neurotransmitter activity, offering promising leads for the development of treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
One of the most compelling aspects of 4-methylidenepiperidine is its role in the development of small molecule inhibitors. Researchers have leveraged its scaffold to create molecules that selectively inhibit enzymes involved in inflammatory pathways. These inhibitors are being tested in preclinical studies for their efficacy in conditions like rheumatoid arthritis and inflammatory bowel disease. The methylidene group serves as a handle for further functionalization, allowing chemists to tailor the properties of the compound to specific biological needs.
The synthesis of 4-methylidenepiperidine typically involves multi-step organic reactions, often starting from readily available precursors such as piperidine derivatives. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing compounds suitable for further pharmaceutical development.
Recent advancements in computational chemistry have also contributed to the study of 4-methylidenepiperidine. Molecular modeling simulations allow researchers to predict the behavior of this compound in various environments, including its interaction with biological targets. These simulations help in rationalizing experimental observations and guiding the design of more effective derivatives. Additionally, machine learning algorithms are being used to identify novel synthetic routes and predict the properties of potential analogs.
The pharmacological profile of 4-methylidenepiperidine continues to be an area of active investigation. Studies have shown that certain derivatives exhibit significant affinity for specific receptors and enzymes, making them valuable tools for mechanistic studies. Furthermore, the compound's ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system disorders. Ongoing research aims to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity.
From a regulatory perspective, 4-methylidenepiperidine is subject to standard guidelines governing chemical substances used in research and development. Ensuring compliance with safety protocols and environmental regulations is paramount during its handling and disposal. As with any chemical compound, proper documentation and adherence to Good Manufacturing Practices (GMP) are essential when it comes to scaling up production for industrial applications.
The future prospects for 4-methylidenepiperidine appear promising, with ongoing research uncovering new applications and refining synthetic strategies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of molecular interactions deepens, compounds like 4-methylidenepiperidine will continue to play a crucial role in advancing therapeutic solutions.
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